molecular formula C5H10O3S B2375587 2-(1,1-Dioxothietan-2-yl)ethanol CAS No. 2445791-32-0

2-(1,1-Dioxothietan-2-yl)ethanol

Cat. No.: B2375587
CAS No.: 2445791-32-0
M. Wt: 150.19
InChI Key: PIWQHNYJGRGOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Dioxothietan-2-yl)ethanol is a versatile chemical compound known for its unique structure and properties. It is used in various scientific research fields, including the synthesis of pharmaceuticals, catalysts, and polymers. The compound’s distinct chemical structure makes it an interesting subject for study in both academic and industrial settings.

Preparation Methods

The synthesis of 2-(1,1-Dioxothietan-2-yl)ethanol involves several steps. One common method includes the reaction of NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in the presence of sodium tert-butoxide in tert-butanol. This reaction yields N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

2-(1,1-Dioxothietan-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases to form 3-substituted thietane 1,1-dioxides . These reactions are typically carried out under controlled conditions to achieve the desired products.

Scientific Research Applications

2-(1,1-Dioxothietan-2-yl)ethanol is widely used in scientific research due to its unique properties. It is utilized in the synthesis of pharmaceuticals, where it serves as a building block for various drug molecules. Additionally, it is used as a catalyst in chemical reactions and in the production of polymers. Its versatility makes it valuable in both academic research and industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxothietan-2-yl)ethanol involves its ability to act as a Michael acceptor. This property allows it to readily add ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases, leading to the formation of 3-substituted thietane 1,1-dioxides . The compound’s reactivity is attributed to the presence of the thietane-1,1-dioxide ring, which plays a crucial role in its chemical behavior.

Comparison with Similar Compounds

2-(1,1-Dioxothietan-2-yl)ethanol can be compared to other similar compounds, such as 1-(1,1-Dioxothietan-3-yl)-1,2,4-triazole and 1-(1,1-Dioxothietan-3-yl)imidazole . These compounds share the thietane-1,1-dioxide ring structure, which contributes to their reactivity and chemical properties. this compound is unique due to its specific functional groups and the resulting applications in various fields.

Properties

IUPAC Name

2-(1,1-dioxothietan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-3-1-5-2-4-9(5,7)8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWQHNYJGRGOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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